Iodoperidol

Description

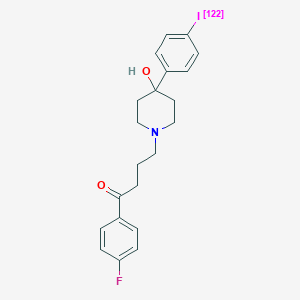

Iodoperidol is a radiopharmaceutical agent synthesized for cerebral perfusion imaging using positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Its chemical structure is derived from haloperidol, a classical antipsychotic, but features iodine isotopes (iodine-122 or iodine-131) at key positions to enable gamma-ray emission for non-invasive brain imaging. The molecular formula is C21H23FINO2, with a molecular weight of 485.32 g/mol . Early studies demonstrated its utility in assessing regional cerebral blood flow, particularly in stroke and neurodegenerative disease models .

Properties

CAS No. |

109852-09-7 |

|---|---|

Molecular Formula |

C21H23FINO2 |

Molecular Weight |

462.3 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-(122I)iodanylphenyl)piperidin-1-yl]butan-1-one |

InChI |

InChI=1S/C21H23FINO2/c22-18-7-3-16(4-8-18)20(25)2-1-13-24-14-11-21(26,12-15-24)17-5-9-19(23)10-6-17/h3-10,26H,1-2,11-15H2/i23-5 |

InChI Key |

JPEHWRTVXAFUAU-GBNGAQPWSA-N |

SMILES |

C1CN(CCC1(C2=CC=C(C=C2)I)O)CCCC(=O)C3=CC=C(C=C3)F |

Isomeric SMILES |

C1CN(CCC1(C2=CC=C(C=C2)[122I])O)CCCC(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)I)O)CCCC(=O)C3=CC=C(C=C3)F |

Synonyms |

iodoperidol iodoperidol, 131I-labeled |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Insights :

- This compound’s iodine substitution enhances its utility as a radiotracer, whereas Droperidol and Haloperidol rely on halogen atoms (F/Cl) for receptor binding .

- Haloperidol contains a chlorophenyl group linked to a piperidine ring, critical for dopamine D2 receptor antagonism .

Pharmacological and Clinical Profiles

Key Findings :

- This compound : In vivo studies in rats showed rapid brain uptake (peak at 2–5 minutes post-injection) and prolonged retention, ideal for perfusion imaging .

- Droperidol : Used in anesthesia for its antiemetic and sedative effects. Stability studies highlight degradation products like 4-defluoro derivatives .

- Haloperidol: Clinical trials confirm efficacy in reducing psychotic symptoms but note risks of extrapyramidal side effects .

Research and Development Trends

- This compound : Early-phase studies (1980s–1990s) focused on optimizing iodine-122/131 labeling for clearer imaging contrast . Recent applications in neurodegenerative diseases remain underexplored.

- Droperidol : Regulatory scrutiny increased due to QT prolongation risks, shifting research toward impurity analysis and safer analogs .

- Haloperidol: Ongoing studies address its pharmacokinetic limitations, such as developing long-acting decanoate formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.